An In-depth Technical Guide to the Synthesis and Chemical Structure of Magnesium Ionophore VII (ETH 5220)
An In-depth Technical Guide to the Synthesis and Chemical Structure of Magnesium Ionophore VII (ETH 5220)
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and functional principles of Magnesium Ionophore VII, also known as ETH 5220. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry that underpins the remarkable selectivity of this ionophore for magnesium ions (Mg²⁺).
Introduction: The Significance of Selective Magnesium Sensing
Magnesium is the second most abundant intracellular divalent cation and plays a pivotal role in a vast array of physiological processes, including enzymatic reactions, signal transduction, and nucleic acid stability. Consequently, the ability to accurately measure free Mg²⁺ concentrations in biological systems is of paramount importance in both fundamental research and clinical diagnostics. Magnesium Ionophore VII has emerged as a critical tool for this purpose, primarily due to its high selectivity for Mg²⁺ over other biologically relevant cations such as calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺)[1]. This guide will elucidate the chemical principles that afford this selectivity, beginning with its synthesis.
Chemical Identity and Properties
Magnesium Ionophore VII is a synthetic neutral carrier ionophore. Its systematic chemical name is 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane[2].
| Property | Value |
| CAS Number | 156210-12-7[2][3] |
| Molecular Formula | C₃₈H₆₀N₄O₈[2][3] |
| Molecular Weight | 700.91 g/mol [2][3] |
| Appearance | White to off-white solid |
| Melting Point | 85-90 °C[3] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and THF. |
Synthesis of Magnesium Ionophore VII: A Convergent Approach
The synthesis of Magnesium Ionophore VII follows a convergent strategy, centered on the acylation of a pre-formed macrocycle, 1,10-diaza-18-crown-6. This method ensures a high-yield production of the target molecule with a straightforward purification process.
Synthetic Workflow
The overall synthetic scheme can be visualized as a two-step process: the preparation of the acylating agent followed by the coupling reaction with the diazacrown ether.
Caption: Synthetic workflow for Magnesium Ionophore VII.
Detailed Experimental Protocol
Step 1: Synthesis of N-(1-Adamantyl)-3-chloro-3-oxopropanamide (Acylating Agent)
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (1.0 eq).
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Chlorination: Add excess thionyl chloride (SOCl₂) (approx. 5.0 eq) and a catalytic amount of dimethylformamide (DMF).
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Reflux: Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude malonyl dichloride is used directly in the next step.
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Amidation: Dissolve the crude malonyl dichloride in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
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Addition of Amine: Slowly add a solution of 1-adamantylamine (1.0 eq) and triethylamine (Et₃N) (1.1 eq) in anhydrous CH₂Cl₂.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Workup: Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylating agent. This is often used without further purification.
Step 2: Synthesis of Magnesium Ionophore VII
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Reaction Setup: In a flame-dried 500 mL round-bottom flask, dissolve 1,10-diaza-18-crown-6 (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.
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Addition of Acylating Agent: To this solution, add a solution of N-(1-adamantyl)-3-chloro-3-oxopropanamide (2.2 eq) in anhydrous CH₂Cl₂ dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After completion of the reaction, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford Magnesium Ionophore VII as a white solid.
Chemical Structure and Mechanism of Action
The remarkable selectivity of Magnesium Ionophore VII for Mg²⁺ is a direct consequence of its unique three-dimensional structure.
Structural Features
The ionophore consists of a central 1,10-diaza-18-crown-6 macrocycle, which serves as the primary binding site for the cation. Attached to each nitrogen atom of the diazacrown ether are two "arms," each terminating in a bulky adamantyl group. These arms play a crucial role in creating a specific coordination environment.
Mechanism of Magnesium Selectivity
The chelation of Mg²⁺ by Magnesium Ionophore VII is a classic example of host-guest chemistry. The oxygen and nitrogen atoms of the diazacrown ether ring provide a pre-organized cavity that is well-suited for the ionic radius of Mg²⁺. The carbonyl oxygen atoms from the side arms also participate in coordinating the magnesium ion.
The bulky adamantyl groups are not directly involved in the coordination but are critical for selectivity. They create a sterically hindered environment around the binding pocket, which favors the coordination of smaller cations like Mg²⁺ over larger ones like Ca²⁺. Furthermore, the lipophilic nature of the adamantyl groups enhances the solubility of the ionophore-cation complex in the nonpolar environment of an ion-selective membrane.
Caption: Mechanism of Mg²⁺ transport by Magnesium Ionophore VII.
Structural Verification: A Self-Validating System
The identity and purity of the synthesized Magnesium Ionophore VII must be confirmed through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the adamantyl protons in the upfield region, typically between 1.5 and 2.2 ppm. The methylene protons of the crown ether will appear as a complex set of multiplets in the range of 2.5 to 4.0 ppm. The methylene protons of the malonamide linker will be observed around 3.4 ppm, and the amide protons will give a broad signal.
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¹³C NMR: The carbon NMR will display distinct signals for the adamantyl cage, the crown ether backbone, the carbonyl carbons of the amide groups, and the methylene carbons of the linker.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compound. The expected m/z value for the protonated molecule [M+H]⁺ is approximately 701.46.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide groups (around 3300 cm⁻¹), C-H stretching of the alkyl groups (2850-3000 cm⁻¹), and a strong C=O stretching of the amide carbonyls (around 1650 cm⁻¹).
Applications in Research and Development
The primary application of Magnesium Ionophore VII is in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of Mg²⁺ activity[1][4]. These ISEs are widely used in:
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Clinical Chemistry: For the rapid determination of ionized magnesium in blood serum, which is crucial for the diagnosis and monitoring of various diseases[5].
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Cellular Biology: To measure intracellular free Mg²⁺ concentrations and study the role of magnesium in cellular processes.
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Pharmaceutical Research: To investigate the interaction of drugs with magnesium-dependent enzymes and channels.
Conclusion
Magnesium Ionophore VII (ETH 5220) is a sophisticated molecule designed for the highly selective binding of magnesium ions. Its synthesis, while requiring careful execution, is based on well-established organic chemistry principles. The unique structural features of the ionophore, particularly the interplay between the diazacrown ether core and the bulky adamantyl-containing side arms, are the key to its exceptional selectivity. A thorough understanding of its synthesis and chemical structure is essential for its effective application in the development of reliable magnesium-selective sensors for a wide range of scientific and clinical applications.
References
- Google Patents. EP3818365A1 - Magnesium ion selective pvc membranes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000099) [hmdb.ca]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Magnesium ionophore VII Selectophore®, function tested 156210-12-7 [sigmaaldrich.com]
